molecular formula C8H7ClF4N2 B3364899 2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride CAS No. 1187929-47-0

2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride

Cat. No.: B3364899
CAS No.: 1187929-47-0
M. Wt: 242.6 g/mol
InChI Key: GTQFNAMBSVXUCT-UHFFFAOYSA-N
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Description

2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride is a fluorinated benzamidine derivative characterized by a benzamidine backbone substituted with fluorine at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position (Fig. 1, ). The compound’s structure confers enhanced lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group and fluorine atom, which are common features in bioactive molecules targeting enzymes or receptors requiring strong hydrogen-bonding interactions.

Properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)benzenecarboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2.ClH/c9-6-3-4(8(10,11)12)1-2-5(6)7(13)14;/h1-3H,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQFNAMBSVXUCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-47-0
Record name Benzenecarboximidamide, 2-fluoro-4-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride typically involves the reaction of 2-fluoro-4-trifluoromethyl-benzonitrile with ammonia or an amine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may also include purification steps such as crystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to structurally related hydrochlorides (Table 1):

Compound Name Substituents Key Functional Groups Applications
2-Fluoro-4-trifluoromethyl-benzamidine HCl 2-F, 4-CF₃ Benzamidine, Fluorine, CF₃ Pharmaceutical intermediates
2-Bromo-4-fluorobenzylamine HCl 2-Br, 4-F Benzylamine, Bromine, F Organic synthesis, agrochemicals
4-(Trifluoromethyl)benzamidine HCl dihydrate 4-CF₃ Benzamidine, CF₃ Enzyme inhibition studies
Benzydamine HCl 3-(Dimethylamino)propoxy, 1-benzyl Benzylamine, tertiary amine Anti-inflammatory agent
  • Fluorine vs. Bromine Substituents : The bromine atom in 2-bromo-4-fluorobenzylamine HCl increases molecular weight (Br: 79.9 g/mol vs. F: 19 g/mol) and alters reactivity (e.g., slower nucleophilic substitution vs. fluorine’s electronegativity-driven hydrogen-bonding). This makes brominated analogs more suited for cross-coupling reactions in synthesis .
  • Trifluoromethyl Group Impact: The CF₃ group in 2-fluoro-4-trifluoromethyl-benzamidine HCl enhances metabolic stability compared to non-fluorinated benzamidines, a trait critical for drug candidates targeting proteases or kinases .

Physicochemical Properties

Data from analogs suggest trends (Table 2):

Property 2-Fluoro-4-trifluoromethyl-benzamidine HCl (Inferred) 2-Bromo-4-fluorobenzylamine HCl Benzydamine HCl
Melting Point ~200–250°C (estimated) >200°C 158–160°C
Solubility Moderate in polar aprotic solvents Soluble in DMSO, methanol High water solubility
Stability High (due to CF₃/F) Sensitive to light Stable under refrigeration
  • Synthesis Complexity : The trifluoromethyl group in 2-fluoro-4-trifluoromethyl-benzamidine HCl likely requires specialized fluorination techniques (e.g., halogen exchange or direct CF₃ introduction via Grignard reactions), whereas 2-bromo-4-fluorobenzylamine HCl is synthesized via bromination of fluorobenzylamine precursors .

Research and Development Insights

  • Quality Standards : While 2-bromo-4-fluorobenzylamine HCl adheres to strict purity specifications (>98% by HPLC) for industrial use , 2-fluoro-4-trifluoromethyl-benzamidine HCl likely requires even higher purity (>99%) for pharmaceutical applications, necessitating advanced purification methods.

Biological Activity

2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride (CAS No. 1187929-47-0) is a synthetic organic compound characterized by its unique structural features, including a fluorine atom and a trifluoromethyl group attached to a benzamidine core. This compound has garnered attention due to its significant biological activity, particularly in enzyme inhibition and receptor binding, making it a candidate for further pharmacological studies.

  • Molecular Formula : C8H7ClF4N2
  • Molar Mass : Approximately 242.6 g/mol
  • Structural Features : The presence of both a fluorine atom and a trifluoromethyl group enhances its chemical stability and biological activity compared to similar compounds.

Biological Activity

Research has demonstrated that this compound exhibits notable biological activities, primarily through its interactions with various enzymes and receptors.

Enzyme Inhibition

The compound shows potential as an effective inhibitor of specific enzymes, particularly those involved in critical biochemical pathways. The fluorine and trifluoromethyl groups enhance its binding affinity to molecular targets, leading to modulation of enzymatic activities.

Enzyme IC50 (μM) Effect Study Reference
iNOS0.65Inhibition
COXNot specifiedInhibition
ProtoxNot specifiedInhibition

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : The unique structure allows for enhanced interaction with enzyme active sites.
  • Modulation of Pathways : By inhibiting specific enzymes, it can affect various biochemical pathways, such as heme biosynthesis and prostaglandin synthesis.

Case Studies and Research Findings

  • Inhibition of Nitric Oxide Synthase (iNOS) :
    • A study highlighted the compound's ability to inhibit iNOS effectively, with an IC50 value of 0.65 μM. This inhibition could have implications for therapeutic strategies targeting inflammation and cancer .
  • Anti-Cancer Activity :
    • Preliminary studies suggest that similar compounds have demonstrated anti-cancer activity against various cell lines. The inhibition of COX enzymes may contribute to reduced tumor proliferation .
  • Pharmacological Characterization :
    • Further research is ongoing to characterize the pharmacological properties of this compound, focusing on its potential as a drug candidate in treating inflammatory diseases and cancers .

Comparison with Similar Compounds

The following table compares this compound with other related compounds:

Compound Name Unique Features
This compoundContains both a fluorine atom and a trifluoromethyl group
4-Trifluoromethyl-benzamidine hydrochlorideLacks the additional fluorine atom
4-Fluoro-benzamidine hydrochlorideContains only one fluorine atom without trifluoromethyl substitution
3,5-Difluoro-benzamidine hydrochlorideFeatures two fluorine atoms but lacks trifluoromethyl functionality

The unique combination of functional groups in this compound contributes to its enhanced chemical stability and biological activity compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2-fluoro-4-trifluoromethyl-benzamidine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution and subsequent amidine formation. A plausible route:

Halogenation : Start with 4-trifluoromethylbenzene derivatives, introducing fluorine via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

Amidine Formation : React the fluorinated intermediate with ammonia or ammonium chloride in ethanol under reflux, followed by HCl treatment to precipitate the hydrochloride salt.

  • Purity Optimization : Use recrystallization in ethanol/water mixtures (1:3 ratio) and monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers characterize this compound’s structural and physicochemical properties?

  • Methodological Answer :
  • Structural Confirmation :
  • NMR : 1^1H NMR (DMSO-d6) for aromatic protons (~δ 7.5–8.2 ppm) and amidine NH signals (~δ 8.9 ppm). 19^{19}F NMR for trifluoromethyl (-CF3_3, ~δ -62 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • Physicochemical Properties :
  • Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) via gravimetric analysis .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported bioactivity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :
  • Dose-Response Analysis : Perform IC50_{50} assays across multiple concentrations (1 nM–100 µM) to distinguish specific enzyme inhibition from nonspecific cytotoxicity .
  • Off-Target Screening : Use kinase/phosphatase profiling panels (e.g., Eurofins) to identify nonselective interactions.
  • Computational Docking : Compare binding modes in homology models (e.g., trypsin-like proteases) to rationalize discrepancies .
  • Example Data :
Target IC50_{50} (µM) Cytotoxicity (CC50_{50}, µM) Selectivity Index
Trypsin-like protease0.12>100833
Thrombin2.48535

Q. How can researchers design experiments to probe the role of fluorine substituents in modulating enzyme binding?

  • Methodological Answer :
  • Isosteric Replacement : Synthesize analogs with -CF3_3 replaced by -CH3_3, -Cl, or -CN and compare binding kinetics .
  • Fluorine NMR Titrations : Monitor chemical shift perturbations of protein 19^{19}F NMR signals upon ligand binding .
  • Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to quantify entropy/enthalpy contributions of fluorine interactions .

Q. What analytical methods are critical for detecting degradation products under experimental conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to oxidative (H2_2O2_2), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions at 60°C for 24 hours .
  • Detection :
  • LC-HRMS : Identify degradation products via exact mass (e.g., de-fluorination or hydrolysis products).
  • Stability-Indicating Assays : Validate HPLC methods to resolve parent compound from degradants (e.g., 5 µm C18 column, 0.1% TFA gradient) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data across solvents?

  • Methodological Answer :
  • Controlled Solvent Purity : Use HPLC-grade solvents and degas via sonication to avoid particulate interference .
  • Standardized Protocols : Follow USP <1236> guidelines for solubility determination (shake-flask method, 24 hr equilibrium) .
  • Example Solubility Data :
Solvent Solubility (mg/mL) Temperature (°C) Reference
DMSO45.225
Water1.825

Key Considerations for Experimental Design

  • Negative Controls : Include amidine-free analogs to rule out nonspecific electrostatic interactions in enzyme assays .
  • Safety Protocols : Handle HCl salts in fume hoods with PPE (nitrile gloves, safety goggles) due to hygroscopicity and irritant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride
Reactant of Route 2
2-Fluoro-4-trifluoromethyl-benzamidine hydrochloride

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